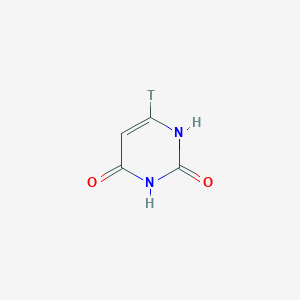

(6-~3~H)Pyrimidine-2,4-diol

Description

(6-~3~H)Pyrimidine-2,4-diol is a tritium-labeled derivative of pyrimidine-2,4-diol, a bicyclic heterocyclic compound featuring hydroxyl groups at positions 2 and 4 of the pyrimidine ring. The tritiation at the C6 position (denoted by ~3~H) renders this compound a valuable tool in radiolabeling studies, particularly for tracking biochemical interactions such as enzyme binding or metabolic pathways.

Properties

CAS No. |

6165-70-4 |

|---|---|

Molecular Formula |

C4H4N2O2 |

Molecular Weight |

114.09 g/mol |

IUPAC Name |

6-tritio-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2T |

InChI Key |

ISAKRJDGNUQOIC-FUPOQFPWSA-N |

Isomeric SMILES |

[3H]C1=CC(=O)NC(=O)N1 |

Canonical SMILES |

C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-~3~H)Pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones with cycloalkyl carboxylic acids or benzoic acid in methanol, catalyzed by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction yields the corresponding amides, which can then be further reacted to form the desired pyrimidine derivatives.

Industrial Production Methods

Industrial production of (6-~3~H)Pyrimidine-2,4-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-~3~H)Pyrimidine-2,4-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-2,4-dione derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

(6-~3~H)Pyrimidine-2,4-diol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6-~3~H)Pyrimidine-2,4-diol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The pathways involved can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Key Research Findings

- Enzyme Binding Studies : (6-~3~H)Pyrimidine-2,4-diol analogs like [6-3H]FdUMP () are used to study thymidylate synthetase binding. The tritium label allows precise quantification of enzyme inhibition, revealing cofactor (CH2FH4) dependency in fluoropyrimidine-resistant tumors .

- Antiviral Activity: Pyrimidine-2,4-diones with C6 benzoyl groups () achieve IC50 values in the nanomolar range against HIV RT/IN, outperforming non-acylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.